An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Azabicyclo[2.2.1]heptane Scaffold
The 2-azabicyclo[2.2.1]heptane framework is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry and drug development. Its conformational rigidity allows for the precise spatial orientation of substituents, making it an attractive scaffold for the design of potent and selective ligands for various biological targets. The incorporation of a lactam functionality, as in Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, introduces a key hydrogen bond acceptor and further constrains the molecule's geometry. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, offering a foundational understanding for its characterization and for the structural elucidation of related molecules. Such bicyclic lactams serve as crucial intermediates in the synthesis of novel therapeutic agents, including agonists for nicotinic acetylcholine receptors.[1][2]
Molecular Structure and Numbering
A clear understanding of the molecule's structure and atom numbering is essential for the interpretation of its NMR spectra. The following diagram illustrates the structure of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate with the standard numbering convention for the bicyclic system.
Caption: Molecular structure and numbering of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ) and coupling constants (J) for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in CDCl₃. These predictions are based on established principles of NMR spectroscopy and data from analogous bicyclo[2.2.1]heptane and lactam systems.[3][4][5]
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | 3.2 - 3.4 | br s | - |
| H-4 | 2.8 - 3.0 | br s | - |
| H-5 (exo) | 2.0 - 2.2 | ddd | J(H5-exo, H5-endo) ≈ 12-14, J(H5-exo, H6-exo) ≈ 8-10, J(H5-exo, H4) ≈ 4-5 |
| H-5 (endo) | 1.8 - 2.0 | ddd | J(H5-endo, H5-exo) ≈ 12-14, J(H5-endo, H6-endo) ≈ 4-6, J(H5-endo, H4) ≈ 1-2 |
| H-6 (exo) | 1.7 - 1.9 | ddd | J(H6-exo, H6-endo) ≈ 12-14, J(H6-exo, H5-exo) ≈ 8-10, J(H6-exo, H1) ≈ 4-5 |
| H-6 (endo) | 1.5 - 1.7 | ddd | J(H6-endo, H6-exo) ≈ 12-14, J(H6-endo, H5-endo) ≈ 4-6, J(H6-endo, H1) ≈ 1-2 |
| H-7 (syn) | 1.9 - 2.1 | d | J(H7-syn, H7-anti) ≈ 10-12 |
| H-7 (anti) | 1.6 - 1.8 | d | J(H7-anti, H7-syn) ≈ 10-12 |
| -CH₂- (Cbz) | 5.1 - 5.3 | s | - |
| Aromatic (Ph) | 7.2 - 7.4 | m | - |
Detailed ¹H NMR Spectral Analysis
The rigidity of the bicyclo[2.2.1]heptane core significantly influences the proton chemical shifts and coupling constants.
-
Bridgehead Protons (H-1 and H-4): These protons are expected to appear as broad singlets due to the rigid structure, which restricts rotation and can lead to complex, unresolved couplings with neighboring protons. Their chemical shifts are downfield due to the inductive effect of the adjacent nitrogen and carbonyl group.
-
Methylene Protons (H-5 and H-6): The diastereotopic exo and endo protons on C-5 and C-6 will exhibit distinct chemical shifts and coupling patterns. The exo protons are generally deshielded relative to the endo protons. The geminal coupling constants between exo and endo protons are typically large (12-14 Hz). Vicinal coupling constants will follow the Karplus relationship, with larger couplings expected between cis-oriented protons (e.g., H-5-exo and H-6-exo) and smaller couplings for trans-oriented protons.
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Bridge Methylene Protons (H-7): The two protons on the C-7 bridge are also diastereotopic. The syn proton (closer to the lactam ring) is expected to be deshielded relative to the anti proton. They will primarily show a large geminal coupling to each other.
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Benzyl Group Protons: The benzylic methylene protons of the Cbz protecting group will appear as a sharp singlet around 5.1-5.3 ppm. The aromatic protons of the phenyl ring will resonate in the typical aromatic region of 7.2-7.4 ppm as a multiplet.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in CDCl₃ are presented below. These predictions are based on data from similar bicyclic and lactam structures.[6][7]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 58 - 62 |
| C-3 | 175 - 178 |
| C-4 | 45 - 49 |
| C-5 | 35 - 39 |
| C-6 | 28 - 32 |
| C-7 | 38 - 42 |
| C=O (Cbz) | 155 - 158 |
| -CH₂- (Cbz) | 67 - 70 |
| Aromatic (Ph) | 127 - 137 |
Detailed ¹³C NMR Spectral Analysis
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Carbonyl Carbons: Two distinct carbonyl signals are expected. The lactam carbonyl (C-3) will appear significantly downfield (175-178 ppm) due to the amide resonance. The carbamate carbonyl of the Cbz group will resonate at a slightly higher field (155-158 ppm).
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Bridgehead Carbons (C-1 and C-4): These carbons will appear in the range of 45-62 ppm. C-1, being adjacent to the nitrogen atom, will be more deshielded than C-4.
-
Methylene Carbons (C-5, C-6, and C-7): These aliphatic carbons will resonate in the upfield region of the spectrum (28-42 ppm). The specific chemical shifts will be influenced by their spatial relationship to the carbonyl and nitrogen atoms.
-
Benzyl Group Carbons: The benzylic methylene carbon will be found around 67-70 ppm. The aromatic carbons will show a set of signals between 127 and 137 ppm, with the ipso-carbon being the most downfield.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Approximately 12 ppm, centered around 6 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K.
3. ¹³C NMR Spectroscopy:
- Instrument: A 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: Approximately 220 ppm, centered around 100 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Temperature: 298 K.
4. Data Processing:
- Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
- Perform a Fourier transform.
- Phase and baseline correct the spectra.
- Calibrate the chemical shifts to the TMS signal.
Visualization of Experimental Workflow
Caption: Workflow for NMR data acquisition and processing.
Conclusion
The structural elucidation of complex heterocyclic molecules like Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate relies heavily on the detailed analysis of their NMR spectra. This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for this important synthetic intermediate. The provided chemical shifts, coupling constants, and experimental protocols serve as a valuable resource for researchers in medicinal chemistry and related fields, aiding in the characterization of this and structurally similar compounds. The inherent rigidity of the bicyclo[2.2.1]heptane system provides a unique and informative NMR fingerprint, which, when properly interpreted, can confirm the successful synthesis and stereochemical integrity of the target molecule.
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